Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitory Activity of 4-Aminoquinoline-Based Derivatives
A novel series of 4-aminoquinoline-based derivatives was designed and evaluated as RIPK2 inhibitors. Compound 14, a 4-aminoquinoline derivative, exhibited high binding affinity with an IC50 value of 5.1 ± 1.6 nM against RIPK2 in vitro [1]. The compound demonstrated excellent selectivity for RIPK2 when assessed across the human kinome phylogenetic tree [1]. Additionally, compound 14 showed dose-dependent reduction of MDP-induced TNF-α secretion in cellular anti-inflammatory assays and moderate stability in human liver microsome testing [1].
| Evidence Dimension | RIPK2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.1 ± 1.6 nM (compound 14, a 4-aminoquinoline derivative) |
| Comparator Or Baseline | No direct comparator data available for unsubstituted 4-aminoquinoline-2-one; data represents derivative activity |
| Quantified Difference | Not calculable due to absence of baseline data for parent compound |
| Conditions | In vitro kinase inhibition assay; RIPK2 target; dendrogram kinome selectivity profiling |
Why This Matters
This evidence establishes the 4-aminoquinoline scaffold as a viable RIPK2 inhibitor pharmacophore, supporting procurement of 4-aminoquinoline-2-one as a starting material for structure-activity relationship (SAR) studies targeting inflammatory and autoimmune diseases.
- [1] Fan T, Ji Y, Chen D, Peng X, Ai J, Xiong B. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):282-293. doi:10.1080/14756366.2022.2148317 View Source
